![molecular formula C14H19NO2 B1230036 methyl (R)-phenyl[(S)-piperidin-2-yl]acetate CAS No. 52703-69-2](/img/structure/B1230036.png)
methyl (R)-phenyl[(S)-piperidin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (R)-phenyl[(S)-piperidin-2-yl]acetate is a methyl phenyl(piperidin-2-yl)acetate that has R configuration alpha to the carbonyl group and S configuration at the stereocentre bearing the nitrogen. It is an enantiomer of a methyl (S)-phenyl[(R)-piperidin-2-yl]acetate.
Applications De Recherche Scientifique
Synthesis and Modification
- Methyl (R)-phenyl[(S)-piperidin-2-yl]acetate and its analogs have been synthesized through novel methods. A series of novel piperidine ring-modified analogs were developed by direct alkylation and reductive amination procedures, with modifications made to existing literature methodologies to improve efficiency and yields (Ojo, 2012). Another study focused on synthesizing polysubstituted phenyl acetates using a domino reaction for efficient synthesis (He et al., 2017).
Chemical Structure Analysis
- Detailed chemical structure analysis is crucial for these compounds. Mass spectra, 1H NMR spectra, and CHN elemental analysis data are typically used for establishing the structures of these analogs (Ojo, 2012).
Potential Pharmaceutical Applications
- While specific pharmaceutical applications of this compound were not detailed in the available literature, related compounds show potential in various areas. For example, certain piperidine derivatives have been studied for their muscarinic receptor selectivity, which can be relevant in drug design for treating diseases like obstructive airway disease (Mitsuya et al., 1999).
Molecular Modeling and Characterization
- Molecular modeling and characterization of novel compounds derived from this compound have been conducted. Studies have included the synthesis of novel compounds and analysis of their antimicrobial activity, as well as molecular modeling to predict their behavior and interactions (Vankadari et al., 2013).
Propriétés
Numéro CAS |
52703-69-2 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
DUGOZIWVEXMGBE-QWHCGFSZSA-N |
SMILES isomérique |
COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


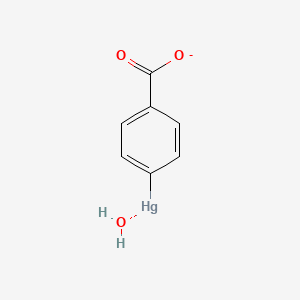
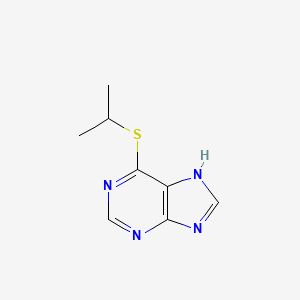

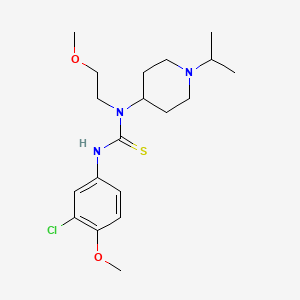
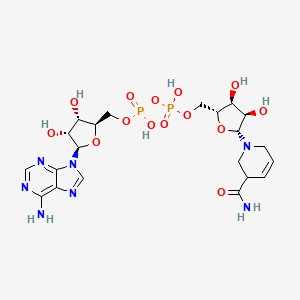
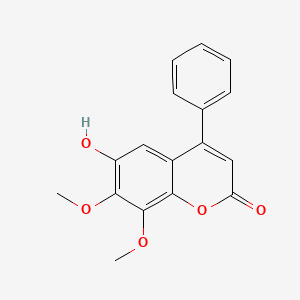
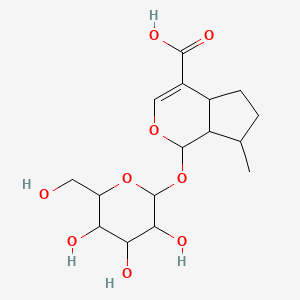

![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
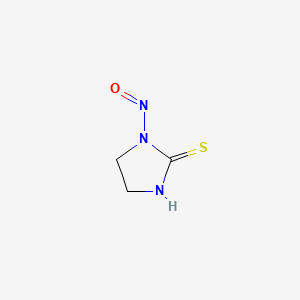
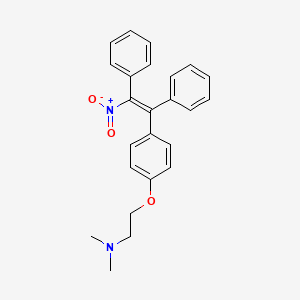

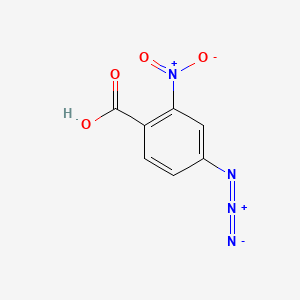
![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)
